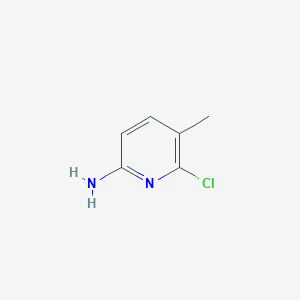

6-Chloro-5-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZRCZMNXPBHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663742 | |

| Record name | 6-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442129-37-5 | |

| Record name | 6-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, comprising a pyridine ring with chloro, methyl, and amine substituents, make it a valuable building block for the synthesis of complex molecular architectures. Notably, it serves as a key intermediate in the production of Lumacaftor, a drug used to treat cystic fibrosis, highlighting its importance in the synthesis of high-value pharmaceutical agents.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven insights into its characterization.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 442129-37-5[2][3][4][5][6] |

| Molecular Formula | C6H7ClN2[2][3][6] |

| Molecular Weight | 142.59 g/mol [6] |

| InChI Key | KPZRCZMNXPBHEH-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=C(N=C(C=C1)N)Cl[6] |

| Synonyms | 6-chloro-5-methyl-2-pyridinamine, 6-Amino-2-chloro-3-methylpyridine[3][4][6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for professionals in drug development for considerations such as formulation, solubility, and absorption.

| Property | Value | Source |

| Physical Form | White to yellow solid/powder | |

| Melting Point | 88-92 °C | [3] |

| Boiling Point | 270.805 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 117.6 ± 25.9 °C | [3] |

| Refractive Index | 1.592 | [3] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amino and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations from the pyridine ring, and a C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed can provide further structural information. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M+ peak.

Experimental Protocols

The following section outlines standardized methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination:

Figure 2: Workflow for melting point determination.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound. A reverse-phase method is typically suitable.

Step-by-Step HPLC Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of dilutions for a calibration curve.

-

Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of this compound in the same solvent as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy).

-

-

Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Applications in Drug Discovery and Development

As a functionalized heterocyclic compound, this compound is a valuable scaffold in drug discovery.[6] The presence of the amino group provides a key reaction site for further molecular elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships. The pyridine core is a common motif in many biologically active molecules. Its role as a key intermediate for Lumacaftor underscores its utility in synthesizing targeted therapies.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[3]

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective use in research and development. The data and protocols provided herein serve as a valuable resource for scientists and professionals working with this key chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS 442129-37-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | CAS#:442129-37-5 | Chemsrc [chemsrc.com]

- 6. This compound | 442129-37-5 | FA55812 [biosynth.com]

An In-depth Technical Guide to 6-Chloro-5-methylpyridin-2-amine (CAS: 442129-37-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-5-methylpyridin-2-amine, a key building block in modern medicinal chemistry. As a senior application scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Compound Overview and Significance

This compound, with the CAS number 442129-37-5, is a substituted pyridine derivative. The pyridine scaffold is a well-established "privileged structure" in drug discovery, present in numerous natural products and FDA-approved drugs.[1] The specific arrangement of the chloro, methyl, and amino groups on this particular molecule makes it a valuable intermediate for synthesizing more complex, biologically active compounds.[2]

Its most prominent role is as a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.[3][4] This highlights the industrial and pharmaceutical relevance of this compound and the necessity for robust and scalable synthetic routes. Beyond this specific application, its structural motifs suggest its utility in the development of a range of therapeutic agents, including kinase inhibitors, by serving as a versatile scaffold for further chemical modifications.[2][5] It is also utilized as an intermediate in the agrochemical industry for the production of pesticides and herbicides.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 442129-37-5 | [2][6][7] |

| Molecular Formula | C₆H₇ClN₂ | [2][6][7] |

| Molecular Weight | 142.59 g/mol | [2][4][7] |

| Appearance | White to yellow solid | [6][8] |

| Melting Point | 90-92 °C | [2][8] |

| Boiling Point | 270.805 °C at 760 mmHg | [2][8] |

| Density | 1.26 g/cm³ | [2][8] |

| Flash Point | 117.579 °C | [2][8] |

| Purity (typical) | 95-97% | [6][9] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon), in a dark place | [2][6][7] |

Synthesis of this compound: A Scalable and Safe Approach

The synthesis of this compound is a critical aspect of its utility. A notable advancement in this area is a four-step synthesis that avoids the use of hazardous peroxides and is amenable to large-scale production.[3] This process, starting from 2-amino-6-chloropyridine, employs a Suzuki-Miyaura cross-coupling reaction for the crucial methylation step, achieving a high overall yield and purity.[3]

Synthetic Workflow Overview

The following diagram outlines the key stages of the improved synthesis process.

Caption: Four-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and represents a validated method for the synthesis of this compound.[3]

Step 1: Synthesis of 2-amino-6-chloro-3-iodopyridine

-

To a solution of 2-amino-6-chloropyridine in acetonitrile (MeCN), add N-iodosuccinimide (NIS).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Scientific Rationale: The iodination at the 3-position is a regioselective electrophilic aromatic substitution, activated by the amino group. NIS is a mild and effective iodinating agent.

Step 2: Synthesis of tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate

-

Dissolve the crude 2-amino-6-chloro-3-iodopyridine in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the Boc-protected product.

Scientific Rationale: The Boc protection of the amino group is crucial to prevent side reactions in the subsequent Suzuki-Miyaura coupling step.

Step 3: Synthesis of tert-butyl (6-chloro-5-methylpyridin-2-yl)carbamate

-

To a degassed mixture of 1,4-dioxane and water, add the Boc-protected iodopyridine, methylboronic acid (MeB(OH)₂), and potassium phosphate (K₃PO₄).

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography.

Scientific Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. The palladium catalyst facilitates the coupling between the iodopyridine and the methylboronic acid. The base (K₃PO₄) is essential for the transmetalation step in the catalytic cycle.

Step 4: Synthesis of this compound

-

Dissolve the purified Boc-protected compound in ethyl acetate (EtOAc).

-

Add a solution of hydrochloric acid (HCl) in ethyl acetate.

-

Stir the mixture at room temperature. The product will precipitate as the hydrochloride salt.

-

Filter the solid, wash with ethyl acetate, and dry.

-

To obtain the free base, neutralize the hydrochloride salt with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent.

-

Dry and concentrate the organic extracts to yield the final product, this compound.

Scientific Rationale: The acidic conditions efficiently cleave the Boc protecting group, regenerating the free amine.

This synthetic route has been reported to produce the target compound on a hectogram scale with an overall yield of 62.4% and a purity of 99.49%.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds.

Illustrative HPLC Protocol:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.[10]

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.

-

Expected m/z: The protonated molecule [M+H]⁺ should be observed at approximately m/z 143.03.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the six carbon atoms in the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is associated with the following hazard statements:

The signal word for this compound is "Warning".[6]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][11]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[11][12]

Applications in Drug Discovery and Beyond

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules.[2]

Workflow: From Intermediate to Bioactive Compound

Caption: Role of this compound in synthetic workflows.

The amino and chloro substituents on the pyridine ring provide two reactive handles for further chemical elaboration. The amino group can participate in amide bond formation, N-arylation reactions (e.g., Buchwald-Hartwig amination), or serve as a directing group. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. This dual reactivity allows for the construction of diverse molecular libraries for screening in drug discovery programs.[5]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and agrochemical industries. Its value is underscored by its role as a key intermediate for important molecules like Lumacaftor. The development of a safe and scalable synthesis has further enhanced its accessibility for researchers. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Cas 442129-37-5,2-Pyridinamine, 6-chloro-5-methyl | lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 442129-37-5 [sigmaaldrich.com]

- 7. This compound | 442129-37-5 | FA55812 [biosynth.com]

- 8. echemi.com [echemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | CAS#:442129-37-5 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 6-Chloro-5-methylpyridin-2-amine (CAS No: 442129-37-5). As a critical building block in medicinal chemistry, its significance is underscored by its role as a key intermediate in the synthesis of Lumacaftor, a cornerstone therapy for cystic fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust methodologies to support ongoing and future research endeavors.

Introduction: The Strategic Importance of a Substituted Pyridine

This compound is a heteroaromatic compound belonging to the aminopyridine class.[1] Its unique substitution pattern, featuring a chloro group at the 6-position, a methyl group at the 5-position, and an amine group at the 2-position, imparts a specific reactivity and set of physicochemical properties that are highly valuable in the synthesis of complex pharmaceutical agents. The pyridine scaffold itself is a privileged structure in drug design, present in numerous natural products and FDA-approved drugs. The strategic placement of substituents on this core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

The primary driver for the heightened interest in this compound is its crucial role as a key intermediate in the manufacturing of Lumacaftor.[2][3] Lumacaftor is a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a genetic defect responsible for the majority of cystic fibrosis cases.[2] The efficient and safe synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.[3][4] This guide will delve into the molecular intricacies of this compound, providing a foundational understanding for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and suitability as a synthetic intermediate. A thorough understanding of its electronic and steric features is essential for predicting its reactivity and interactions.

Structural Elucidation

While a definitive single-crystal X-ray structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest search, its structure can be confidently inferred from spectroscopic data and comparison with closely related molecules.[5][6] The pyridine ring is planar, with the amino and methyl groups lying in the plane of the ring, while the chloro substituent extends from it. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing chloro group and ring nitrogen influences the electron density distribution around the ring, impacting its reactivity in various chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing synthetic protocols, purification strategies, and for understanding its potential behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [7][8] |

| Molecular Weight | 142.59 g/mol | [7][9] |

| CAS Number | 442129-37-5 | [9] |

| Appearance | Solid | [10] |

| Melting Point | 90-92 °C | [11] |

| Boiling Point | 270.8 °C at 760 mmHg (Predicted) | [11] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [11] |

| Flash Point | 117.6 ± 25.9 °C (Predicted) | [11] |

| Polar Surface Area (PSA) | 38.9 Ų | [11] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on the spectrum of the N-acetylated precursor, the two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 6.5-7.5 ppm) due to ortho-coupling. The methyl protons will present as a singlet in the upfield region (around δ 2.2-2.4 ppm). The protons of the amino group will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons are influenced by the attached substituents. Aromatic carbons typically resonate in the range of δ 110-160 ppm. The methyl carbon will appear at a much higher field (around δ 18-20 ppm).

Predicted ¹³C NMR Chemical Shifts (based on N-(6-chloro-5-methylpyridin-2-yl)acetamide precursor data[2]):

-

C2 (bearing the amino group): ~δ 155 ppm

-

C6 (bearing the chloro group): ~δ 148 ppm

-

C4: ~δ 140 ppm

-

C5 (bearing the methyl group): ~δ 118 ppm

-

C3: ~δ 110 ppm

-

Methyl Carbon: ~δ 18 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: The amino group will show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 142, with a characteristic M+2 peak at m/z 144 with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of a chlorine atom, a methyl radical, or cleavage of the pyridine ring.

Synthesis and Reaction Mechanisms

The development of a safe, efficient, and scalable synthesis for this compound has been a key focus of process chemistry research, driven by its importance in Lumacaftor production.[2]

Optimized Synthetic Route via Suzuki-Miyaura Cross-Coupling

An improved and safer synthesis has been reported that avoids the use of hazardous reagents like peroxides and phosphorus oxychloride.[2][3] This four-step sequence commences with 2-amino-6-chloropyridine and achieves the crucial methylation at the 5-position through a Suzuki-Miyaura cross-coupling reaction.[2][4] This method has been demonstrated to produce the target compound on a hectogram scale with a high overall yield (62.4%) and purity (99.49%).[2][10]

The overall synthetic workflow can be visualized as follows:

Caption: Optimized synthetic workflow for this compound.

Mechanistic Insight: The Suzuki-Miyaura Coupling Step

The key transformation in this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms the C-C bond between the pyridine ring and the methyl group. The catalytic cycle for this reaction is a well-established and powerful tool in modern organic synthesis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) complex is used as it can readily undergo oxidative addition with the aryl halide (the brominated pyridine derivative).

-

Ligands (L): Phosphine-based ligands are typically employed to stabilize the palladium center and modulate its reactivity.

-

Base: A base is essential for the transmetalation step. It activates the organoboron species, facilitating the transfer of the methyl group to the palladium center.

-

Solvent: A suitable solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative, step-by-step methodology adapted from the literature for the final hydrolysis step.[2]

Objective: To deprotect the acetylated intermediate to yield the final product.

Materials:

-

N-(6-chloro-5-methylpyridin-2-yl)acetamide

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve N-(6-chloro-5-methylpyridin-2-yl)acetamide in methanol in a suitable reaction vessel.

-

Add concentrated hydrochloric acid dropwise to the solution.

-

Heat the reaction mixture to 50 °C and stir for 3-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Self-Validating System: The progress of the reaction should be monitored to ensure complete conversion of the starting material. The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and melting point analysis to match the specifications of a reference standard.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound extends beyond its role in Lumacaftor synthesis. Its structural motifs are of significant interest in the broader field of medicinal chemistry.

The Aminopyridine Pharmacophore

The 2-aminopyridine moiety is considered a valuable pharmacophore in drug discovery.[10] It can serve as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The amino group can act as a hydrogen bond donor, and the pyridine nitrogen as a hydrogen bond acceptor, enabling crucial interactions with biological targets such as enzymes and receptors.[10]

A Versatile Synthetic Building Block

The presence of three distinct functional groups (amino, chloro, and methyl) on the pyridine ring makes this compound a versatile building block for creating diverse chemical libraries for high-throughput screening. The chloro and amino groups are particularly amenable to further functionalization through various cross-coupling reactions (e.g., Buchwald-Hartwig amination) and other transformations, allowing for the systematic exploration of the chemical space around this core structure. This versatility makes it a valuable tool in the development of novel therapeutics for a range of diseases, including potential anti-inflammatory and antimicrobial agents.[12]

Conclusion

This compound is a molecule of significant industrial and academic interest. Its well-defined molecular structure and versatile reactivity make it an indispensable intermediate in the synthesis of complex pharmaceuticals, most notably Lumacaftor. The development of a safe and efficient synthetic route utilizing a Suzuki-Miyaura cross-coupling reaction has been a critical advancement in its large-scale production. As research in medicinal chemistry continues to evolve, the strategic use of such well-characterized and versatile building blocks will remain a cornerstone of modern drug discovery, enabling the creation of novel therapeutics to address unmet medical needs. This guide has provided a detailed technical overview to support and inspire further research and application of this important chemical entity.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | 442129-37-5 | FA55812 [biosynth.com]

- 10. Buy this compound | 442129-37-5 [smolecule.com]

- 11. echemi.com [echemi.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safe Handling of 6-Chloro-5-methylpyridin-2-amine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Chloro-5-methylpyridin-2-amine (CAS No. 442129-37-5). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical and Physical Properties

This compound is a heteroaromatic compound used as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C6H7ClN2 | [2][3] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 90-92 °C | [2] |

| Boiling Point | 270.8 °C at 760 mmHg | [2] |

| Flash Point | 117.6 °C | [2] |

| Density | 1.3 g/cm³ | [2] |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively detailed in all sources, related compounds and available safety data sheets indicate several potential hazards. The compound should be handled as potentially harmful if swallowed, in contact with skin, or if inhaled.[4] It is categorized as causing skin and serious eye irritation.[5]

Primary Routes of Exposure:

-

Inhalation

-

Skin contact

-

Eye contact

-

Ingestion

Potential Health Effects:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Due to the lack of comprehensive toxicological studies, it is prudent to treat this compound with a high degree of caution and minimize all potential exposures.

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Caption: Required Personal Protective Equipment.

Hygiene Measures

Good laboratory hygiene practices are essential to prevent accidental exposure.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

-

Contaminated clothing should be removed immediately and washed before reuse.

Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidents.

-

Store in a tightly closed container.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][9]

-

The recommended storage temperature is between 2°C and 8°C, under an inert gas like nitrogen.[1]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[4][10]

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

-

If Swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[4][10]

Caption: Emergency First-Aid Response Flowchart.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal.[10] Avoid creating dust.

Section 5: Stability and Reactivity

-

Chemical Stability: The compound is stable under normal conditions.[9]

-

Conditions to Avoid: Avoid the formation of dust and exposure to incompatible materials.[2]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[4][9]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9]

Section 6: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. It is recommended to entrust the disposal to a licensed waste disposal company.[5]

Section 7: Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By adhering to the guidelines outlined in this document, researchers can significantly minimize the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is the cornerstone of responsible laboratory practice.

References

- 1. This compound | 442129-37-5 | FA55812 [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylpyridin-2-amine in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 6-Chloro-5-methylpyridin-2-amine in organic solvents. This document emphasizes experimental design, theoretical considerations, and analytical quantification to empower researchers in their laboratory work.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural motif is found in a variety of biologically active molecules. Understanding its solubility in organic solvents is paramount for its effective use in various applications, including reaction optimization, purification by crystallization, and formulation development. Solubility data informs the choice of solvent systems, reaction conditions, and ultimately, the efficiency and scalability of synthetic processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting and interpreting its solubility behavior. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [1][2][3] |

| Molecular Weight | 142.59 g/mol | [1][2][3] |

| Melting Point | 90-92 °C | [4] |

| Boiling Point | 270.8 °C at 760 mmHg | [4] |

| Density | 1.3 g/cm³ | [4] |

| Appearance | Solid | [3] |

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor. The aromatic nature of the ring allows for π-π stacking interactions.

-

Amino Group (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This significantly influences its solubility in protic solvents.

-

Chloro Group (-Cl): The chloro group is electronegative, contributing to the overall polarity of the molecule.

-

Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

Based on this structure, the following solubility trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) due to strong dipole-dipole interactions. Polar protic solvents like short-chain alcohols (methanol, ethanol) should also be effective solvents due to hydrogen bonding with the amino group and the pyridine nitrogen.

-

Moderate Solubility: Expected in solvents of intermediate polarity like ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate).

-

Low Solubility: Expected in nonpolar solvents such as hydrocarbons (hexane, toluene) and chlorinated solvents with low polarity (dichloromethane) as the polar nature of the amino and chloro groups and the pyridine nitrogen will dominate over the nonpolar methyl and aromatic backbone.

The following diagram illustrates the logical process for selecting a starting solvent for solubility trials based on the compound's structural features.

Solvent selection based on structural analysis.

Experimental Determination of Solubility

The "gold standard" for determining the solubility of a solid in a liquid is the equilibrium solubility method , also known as the shake-flask method.[6] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Protocol for Equilibrium Solubility Determination

This protocol provides a step-by-step methodology for accurately determining the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stir bar.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It may take days to reach equilibrium for some compounds.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Determination (Optional but recommended for validation):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the solid residue. The mass of the residue corresponds to the amount of dissolved solute.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the chosen analytical method (e.g., HPLC-UV).

-

Analyze the diluted solution to determine the concentration of this compound.

-

The following diagram outlines the experimental workflow for determining equilibrium solubility.

Workflow for equilibrium solubility determination.

Quantitative Analysis of Solute Concentration by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of aromatic compounds like this compound.

Protocol for HPLC-UV Method Development and Quantification

This protocol outlines the steps for developing a reliable HPLC-UV method for quantifying the concentration of this compound in solution.

Instrumentation and Materials:

-

HPLC system with a UV detector, pump, autosampler, and column oven

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate buffer, ammonium acetate)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Wavelength Selection:

-

Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase).

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will be the detection wavelength for the HPLC method.

-

-

Mobile Phase and Column Selection:

-

A C18 column is a good starting point for the separation of moderately polar compounds.

-

Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water. The amine group may require the addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a buffer to improve peak shape and reproducibility.

-

-

Method Optimization (Isocratic or Gradient):

-

Inject a standard solution and observe the retention time and peak shape.

-

Adjust the mobile phase composition to achieve a suitable retention time (typically between 2 and 10 minutes).

-

If a single isocratic mobile phase does not provide adequate separation from potential impurities or solvent peaks, a gradient elution method may be necessary.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) of >0.99.

-

-

Sample Analysis:

-

Inject the diluted samples from the solubility experiment.

-

Determine the peak area for the analyte in each sample.

-

Use the calibration curve to calculate the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Safety and Handling Precautions

While a specific safety data sheet (SDS) for this compound was not found, related compounds indicate that it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols for equilibrium solubility determination and HPLC-UV quantification, researchers can obtain reliable and accurate solubility data. This information is critical for the successful application of this important chemical intermediate in research and development.

References

6-Chloro-5-methylpyridin-2-amine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-methylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals. Core Topic: Melting and Boiling Point of this compound

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular entities is not merely a preliminary step but a foundational pillar of successful research and development. This compound, a substituted heteroaromatic amine, represents a key intermediate in the synthesis of various pharmaceutical agents, including the cystic fibrosis modulator Lumacaftor[1]. Its structural motifs are common in medicinal chemistry, making a thorough understanding of its properties broadly applicable[2][3].

This guide provides a Senior Application Scientist's perspective on determining the melting and boiling points of this compound. We will move beyond simple data reporting to explore the causality behind robust experimental design, the interpretation of results as indicators of purity, and the practical application of these fundamental physical constants.

Part 1: Core Physicochemical Data of this compound

The arrangement of functional groups—an amine, a chloro group, and a methyl group on a pyridine scaffold—governs the intermolecular forces (hydrogen bonding, dipole-dipole, and van der Waals forces) that dictate the compound's physical state and phase transition temperatures. Accurate values for these properties are essential for process development, purification, and formulation.

Tabulated Physical Properties

The following table summarizes the available physicochemical data for this compound (CAS No. 442129-37-5). It is critical for researchers to note that literature values can vary, and isomers may have significantly different properties. For instance, the isomer 2-chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2) has a reported melting point of 115 °C[4]. This underscores the necessity of unambiguous sample identification alongside experimental determination.

| Property | Value | Conditions / Notes | Source |

| Melting Point | 90-92 °C | Atmospheric Pressure | [5] |

| Boiling Point | 270.8 °C | At 760 mmHg (Calculated) | [5] |

| Molecular Formula | C₆H₇ClN₂ | [2][5] | |

| Molecular Weight | 142.59 g/mol | [2][5] | |

| Flash Point | 117.6 °C | [5] |

Note: The reported boiling point is a calculated value. Experimental determination via vacuum distillation would be required to avoid thermal decomposition at such a high temperature.

Part 2: Rigorous Experimental Determination Methodologies

The trustworthiness of a compound's physical data is directly proportional to the rigor of the methodology used for its measurement. The following protocols are designed as self-validating systems, where the nature of the result (e.g., a sharp vs. broad melting range) provides immediate feedback on the purity of the sample.

Protocol: Melting Point Determination via the Capillary Method

The melting point is arguably the most crucial and accessible indicator of a solid compound's purity. A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 2 °C)[6]. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range[7][8].

Caption: Standard workflow for accurate melting point determination and purity assessment.

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass. The sample must be completely free of solvent, as residual solvent will act as an impurity.

-

Using a spatula or mortar and pestle, crush the solid into a fine, homogenous powder. This is critical for uniform heat transfer throughout the sample[9].

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the bottom. A sample height of 2-4 mm is ideal[7]. An excessive amount of sample will cause an artificially broad melting range.

-

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus[9].

-

Initial Rapid Scan (Optional but Recommended): For an unknown or newly synthesized batch, heat at a rate of 10-20 °C/minute to quickly find an approximate melting point[7].

-

Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a fresh sample and begin heating again.

-

When approaching the melting point, reduce the heating rate to 1-2 °C/minute. This slow rate is essential to ensure the sample and thermometer are in thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.

-

Record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range. The recorded value should be presented as a range (e.g., 90-91.5 °C).

-

Protocol: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[10]. For a high-melting-point solid like this compound, direct heating to its calculated atmospheric boiling point of ~271 °C would likely cause decomposition. Therefore, micro-scale methods or distillation under reduced pressure are the appropriate techniques.

Caption: Decision process for selecting the appropriate boiling point determination technique.

This method is ideal for small research-scale quantities and avoids prolonged heating of the bulk material[11].

-

Apparatus Setup:

-

Place a small amount (a few milliliters) of the molten this compound into a small test tube (e.g., a Durham tube).

-

Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.

-

Attach the test tube assembly to a thermometer using a rubber band or wire.

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., mineral oil or a heating block), ensuring the sample is below the bath's surface.

-

Begin heating slowly and with constant stirring of the bath to ensure even temperature distribution.

-

-

Observation:

-

As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.

-

When the liquid's boiling point is reached, its vapor pressure will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary's open end[11].

-

-

Measurement:

-

Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-

The bubble stream will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point[10][11]. At this moment, the vapor pressure inside the capillary has just dropped below the external atmospheric pressure.

-

Conclusion: From Data to Knowledge

The melting and boiling points of this compound are more than mere numbers; they are fundamental descriptors of its physical nature and purity. The protocols detailed herein are designed to provide researchers with a robust framework for generating trustworthy data. By understanding the principles behind these classic techniques—the effect of impurities on the melting range, the relationship between vapor pressure and boiling point, and the importance of thermal equilibrium—scientists can ensure the quality of their intermediates, leading to more reliable and reproducible outcomes in the complex path of drug development and chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 442129-37-5 | FA55812 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. southalabama.edu [southalabama.edu]

- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 9. westlab.com [westlab.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

Unveiling the Molecular Signature: A Technical Guide to the Spectroscopic Data of 6-Chloro-5-methylpyridin-2-amine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-5-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with structurally related compounds to offer a robust framework for the characterization of this molecule.

Introduction

This compound (CAS No. 442129-37-5) is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂. Its structural elucidation is paramount for ensuring purity, monitoring reaction progress, and confirming its identity in synthetic workflows. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will systematically explore the predicted spectroscopic signature of this compound, offering insights into the rationale behind spectral assignments and providing standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

commercial availability of 6-Chloro-5-methylpyridin-2-amine

An In-Depth Technical Guide to 6-Chloro-5-methylpyridin-2-amine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 442129-37-5), a critical heterocyclic building block in modern medicinal chemistry and process development. The document details its commercial availability, key synthesis methodologies, quality control considerations, and safe handling protocols. Emphasis is placed on its role as a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Lumacaftor. This guide is intended for researchers, chemists, and drug development professionals seeking to source, synthesize, and utilize this compound in their work.

Introduction: A Key Heterocyclic Intermediate

This compound is a substituted pyridine derivative whose structural framework is of significant interest in the pharmaceutical and agrochemical industries.[1][2] The pyridine ring is considered a "privileged structure" in drug design, appearing in numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions.[3] The specific substitution pattern of this compound—featuring a chloro group, a methyl group, and an amine—provides multiple reactive handles for synthetic diversification.

Its most prominent application is serving as a key intermediate in the production of Lumacaftor, a corrector of the F508del-CFTR protein mutation in cystic fibrosis patients.[4] The efficient and scalable synthesis of this intermediate is therefore a critical factor in the overall manufacturing process of the final drug, driving the need for robust and well-documented chemical procedures.

Physicochemical Properties and Specifications

Sourcing any chemical intermediate begins with a clear understanding of its physical and chemical properties. The data below has been consolidated from various commercial and scientific sources.

| Property | Value | Source(s) |

| CAS Number | 442129-37-5 | [5][6] |

| Molecular Formula | C₆H₇ClN₂ | [6] |

| Molecular Weight | 142.59 g/mol | [7] |

| Appearance | Beige to yellow powder/solid | [2] |

| Melting Point | 90-92 °C | |

| Boiling Point | 270.8 °C at 760 mmHg | [5] |

| Density | ~1.3 g/cm³ | [5] |

| Synonyms | 6-Amino-2-chloro-3-methylpyridine, 2-Pyridinamine, 6-chloro-5-methyl- | [5][7] |

Commercial Availability and Sourcing

This compound is commercially available from a range of suppliers, catering to both small-scale research and large-scale manufacturing needs. Purity levels typically range from 95% to over 99%, with higher purity grades available for cGMP applications.

Table of Representative Commercial Suppliers:

| Supplier | Purity/Grade | Notes |

| Hefei Home Sunshine Pharmaceutical | Industrial Grade / 98% | Manufactory based in China.[5] |

| Hangzhou KieRay Chem Co.,LTD. | Industrial Grade / 98% | Supplier listed on various chemical platforms.[5] |

| Biosynth | Research Grade | Offers the product for pharmaceutical testing and research purposes. |

| CP Lab Safety | min 95% | For professional manufacturing and research use only.[6] |

| Henan Lihao Chem Plant Limited | Industrial Grade / 99% | Offers high-purity grade material. |

Procurement Considerations for Researchers: When sourcing this intermediate, it is crucial to:

-

Request a Certificate of Analysis (CoA): The CoA provides batch-specific data on purity (typically determined by HPLC), identity (confirmed by NMR or MS), and levels of residual solvents or impurities.

-

Verify Purity: Ensure the purity meets the requirements of the intended synthetic step, as impurities can lead to side reactions and complicate purification of downstream products.

-

Evaluate Scalability: For drug development professionals, confirming that a supplier can provide consistent quality from gram to kilogram or metric ton scales is essential for process validation and commercial manufacturing.

Synthesis Methodologies

The economic viability and environmental impact of producing a pharmaceutical are heavily dependent on the efficiency of the synthetic route. While several methods exist for the preparation of substituted pyridines, modern cross-coupling reactions have become the industry standard for their high yield and selectivity.

Featured Synthesis: An Improved Route via Suzuki-Miyaura Coupling

A safe, efficient, and scalable four-step synthesis has been developed that avoids the use of hazardous peroxides and provides high-purity this compound.[4] The key transformation is the methylation at the 5-position of the pyridine ring, achieved through a Suzuki-Miyaura cross-coupling reaction.[4] This method has been successfully executed on a hectogram scale, achieving an impressive 62.4% overall yield and >99.4% purity.[4]

Caption: High-level workflow of the improved four-step synthesis.

Detailed Experimental Protocol (Conceptual)

The following protocol is a conceptual representation based on the described synthetic route.[4] Researchers must consult the original publication for precise reagent quantities, reaction conditions, and safety precautions.

-

Iodination: 2-amino-6-chloropyridine is treated with an appropriate iodinating agent to selectively install an iodine atom at the 5-position. This step activates the position for the subsequent cross-coupling.

-

Amine Protection: The 2-amino group is protected (e.g., as a carbamate) to prevent it from interfering with the palladium catalyst in the next step. This is a common strategy in cross-coupling chemistry to enhance catalyst stability and reaction efficiency.

-

Suzuki-Miyaura Cross-Coupling: The protected iodopyridine intermediate is reacted with a methylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This C-C bond-forming reaction is highly efficient and regioselective, introducing the crucial methyl group at the 5-position.

-

Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, this compound. The product is then isolated and purified, typically by recrystallization or column chromatography.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by analyzing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Verifies the molecular weight and provides fragmentation data to support structural confirmation.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Researchers should always reference the supplier's CoA for batch-specific analytical data.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information:

| Hazard Class | GHS Statement(s) | Source(s) |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [7] |

| Skin Irritation | H315: Causes skin irritation | [7] |

| Eye Irritation | H319: Causes serious eye irritation | [7] |

| Respiratory Irritation | H335: May cause respiratory irritation | [7] |

Safe Handling and Storage Protocol:

Caption: Recommended workflow for the safe handling of the compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[5][8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term stability, storage at 2°C - 8°C under an inert gas like nitrogen is recommended.[7]

-

Spills and Disposal: In case of a spill, avoid generating dust. Collect the material carefully and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The utility of this compound extends from process chemistry to early-stage drug discovery.

-

Keystone Intermediate for Lumacaftor: As previously mentioned, its primary role is as a building block for Lumacaftor.[4] The amine group serves as a nucleophile or a point of attachment for further elaboration into the final complex API structure.

-

Scaffold for Medicinal Chemistry: This compound is an excellent starting point for generating libraries of novel pyridine derivatives. The chloro and amino groups can be functionalized through various reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution) to explore structure-activity relationships (SAR) for new therapeutic targets. Its structural motifs are relevant for developing kinase inhibitors and other agents targeting ATP-binding sites.[9]

-

Agrochemicals and Materials Science: Substituted pyridines are also integral to the development of modern herbicides and fungicides.[2] The unique electronic and steric properties of this compound make it a candidate for exploration in these areas as well.

Conclusion

This compound is a commercially available and synthetically accessible intermediate of high importance to the pharmaceutical industry. Its value is anchored by its critical role in the synthesis of Lumacaftor and its potential as a versatile scaffold for broader drug discovery efforts. An understanding of its commercial landscape, modern synthesis routes, and stringent safety requirements is essential for any scientist or researcher aiming to leverage this powerful chemical building block.

References

A Technical Guide to 6-Chloro-5-methylpyridin-2-amine: A Versatile Building Block in Modern Synthesis

Abstract: 6-Chloro-5-methylpyridin-2-amine is a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine core, featuring distinct reactive handles at the C2 (amino) and C6 (chloro) positions, allows for sequential and regioselective functionalization. This guide provides an in-depth analysis of its synthesis, core reactivity, and application in the construction of complex molecular architectures, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the causality behind synthetic strategies and present field-proven protocols to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, substituted pyridines represent a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds.[1] this compound (IUPAC Name: 6-Chloro-5-methyl-2-pyridinamine) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The electron-donating amino group and the electron-withdrawing chloro group, combined with the methyl substituent, create a unique electronic and steric environment that chemists can exploit for precise molecular engineering.

This molecule, a solid with a melting point of 90-92 °C, serves as a linchpin in the synthesis of high-value compounds, most notably as a key intermediate for the cystic fibrosis drug, Lumacaftor.[2] Its utility stems from the ability to selectively address the chloro and amino positions, enabling the systematic construction of complex libraries for screening and lead optimization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 442129-37-5 | [3][4][5] |

| Molecular Formula | C₆H₇ClN₂ | [3][4] |

| Molecular Weight | 142.59 g/mol | [3] |

| Appearance | Solid | [6] |

| Melting Point | 90-92 °C | [6] |

Synthesis of the Building Block

The efficient and scalable synthesis of this compound is critical for its widespread application. While various methods exist, modern process chemistry prioritizes safety, efficiency, and yield. A notable advancement avoids the use of hazardous peroxides and employs a robust palladium-catalyzed cross-coupling reaction for the key methylation step.[2]

An improved four-step synthesis begins with the commercially available 2-amino-6-chloropyridine. The crucial introduction of the methyl group at the 5-position is accomplished via a Suzuki-Miyaura cross-coupling reaction, a testament to the power of modern organometallic chemistry in building block preparation. This route has been demonstrated on a hectogram scale, achieving a high overall yield (62.4%) and purity (>99%).[2]

Caption: High-level workflow for the synthesis of this compound.

Core Reactivity: A Chemist's Toolkit

The synthetic power of this compound lies in the differential reactivity of its chloro and amino functionalities. This allows for a programmed, stepwise elaboration of the scaffold. The C6-chloro position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the C2-amino group is a versatile nucleophile.

Palladium-Catalyzed Cross-Coupling at the C6-Position

Palladium-catalyzed reactions have revolutionized C-C and C-N bond formation, offering unparalleled functional group tolerance and reliability.[7][8] For this compound, the chloro group serves as the electrophilic partner in these transformations.

The Suzuki-Miyaura reaction is the method of choice for creating new carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] This reaction is fundamental to synthesizing biaryl structures, which are prevalent in pharmaceuticals.[11][12][13]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine ring.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for optimizing reaction efficiency and preventing side reactions.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

For constructing carbon-nitrogen bonds, the Buchwald-Hartwig amination is an indispensable tool.[7] This reaction couples an aryl halide with a primary or secondary amine, significantly expanding the chemical space accessible from the this compound scaffold.[8][14]

Strategic Importance: This reaction allows for the introduction of a vast array of amino groups (aliphatic, aromatic, cyclic) at the C6 position. This is crucial in drug development for modulating properties like solubility, basicity (pKa), and hydrogen bonding potential, which directly impact target binding and pharmacokinetic profiles. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Reactions at the C2-Amino Group

The amino group at the C2 position is a potent nucleophile and can participate in a wide range of classical organic reactions. This functionality can be exploited either before or after modification at the C6-chloro position, enabling divergent synthesis strategies.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced or used to construct heterocyclic rings.

-

Alkylation: Direct alkylation to form secondary or tertiary amines.

These transformations are fundamental for building more complex structures or for installing protecting groups to direct reactivity elsewhere in the molecule. For instance, derivatives of the related 2-amino-6-chloropyridine have been synthesized and screened for antibacterial and antifungal activities.[15]

Application in Drug Discovery: The Case of Lumacaftor